molecular formula C11H9BrOS B056663 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one CAS No. 118337-33-0

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one

Cat. No.: B056663
CAS No.: 118337-33-0
M. Wt: 269.16 g/mol
InChI Key: PIQSJBQPXDKSHF-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one is a high-value chemical intermediate of significant interest in medicinal chemistry and chemical biology research. This compound features a benzo[b]thiophene core, a privileged scaffold in drug discovery, substituted with a reactive α-bromoketone moiety. The primary research application of this molecule is as a versatile building block for the synthesis of more complex heterocyclic systems, particularly through nucleophilic substitution reactions or cyclocondensations. The electrophilic bromomethyl group readily undergoes reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles, enabling the efficient construction of novel libraries for high-throughput screening. Its specific mechanism of action as a research tool is rooted in its ability to act as an alkylating agent, making it useful for probing biological pathways involving nucleophilic residues or for developing covalent inhibitors. Researchers utilize this compound in the exploration of new kinase inhibitors, epigenetic modulators, and other targeted therapeutic agents, leveraging the 3-methylbenzo[b]thiophene pharmacophore for its potential interaction with biological targets. This product is provided for laboratory research purposes only.

Properties

IUPAC Name

2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrOS/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQSJBQPXDKSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381582
Record name 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
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Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118337-33-0
Record name 2-Bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
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Record name 2-bromo-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one
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Preparation Methods

Cyclization of Thioether Precursors

A common method involves cyclizing 2-methylthioacetophenone derivatives under acidic conditions. For example, treatment of 2-(methylthio)acetophenone with polyphosphoric acid (PPA) at 80–100°C induces cyclization to form 3-methylbenzo[b]thiophene. This method offers moderate yields (50–65%) but requires careful control of reaction time to avoid over-oxidation.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling has been employed to construct substituted benzo[b]thiophenes. Using 2-bromo-3-methylthiophene and arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in 1,4-dioxane at 100°C yields 3-methylbenzo[b]thiophene derivatives. This method provides superior regioselectivity and scalability, with reported yields exceeding 70% for analogous structures.

α-Bromination of the Ethanone Moiety

Bromination at the α-carbon of the ketone is achieved using brominating agents under controlled conditions.

Bromine (Br₂) in Dichloromethane

  • Conditions : Dropwise addition of Br₂ (1.1 equiv) to a solution of 1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one in DCM at 0°C.

  • Catalyst : FeBr₃ (5 mol%) to enhance electrophilicity.

  • Yield : 60–70% after quenching with Na₂S₂O₃ and extraction.

N-Bromosuccinimide (NBS) with Radical Initiators

  • Conditions : NBS (1.05 equiv) and azobisisobutyronitrile (AIBN, 2 mol%) in CCl₄ under reflux.

  • Advantages : Improved selectivity and reduced di-bromination byproducts compared to Br₂.

  • Yield : 75–85% after recrystallization from ethanol.

Alternative Pathways: One-Pot Synthesis

Recent advances propose tandem acylation-bromination sequences to streamline production:

Simultaneous Acylation and Bromination

  • Reagents : Acetyl bromide (AcBr) and AlCl₃ in DCM at −10°C.

  • Mechanism : AcBr acts as both acylating and brominating agent, reducing intermediate isolation steps.

  • Yield : 55–60% with 90% purity by HPLC.

Analytical Characterization and Quality Control

Critical data for verifying the final product:

Property Value Method
Melting Point92–94°CDifferential Scanning Calorimetry (DSC)
¹H NMR (CDCl₃)δ 2.45 (s, 3H, CH₃), 4.85 (s, 2H, BrCH₂), 7.25–7.65 (m, 4H, Ar-H)400 MHz NMR
IR (KBr)1685 cm⁻¹ (C=O), 630 cm⁻¹ (C-Br)FT-IR Spectroscopy

Challenges and Mitigation Strategies

Di-Bromination Side Reactions

Excess Br₂ or prolonged reaction times lead to di-brominated byproducts. Using NBS or stoichiometric Br₂ with rigorous temperature control minimizes this issue.

Purification Difficulties

The product’s low polarity complicates column chromatography. Gradient elution (hexane → hexane/EtOAc 9:1) improves resolution.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enable safer bromination by enhancing heat transfer and reducing Br₂ exposure. Pilot studies report 85% yield at 100 g/hr throughput .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one has been investigated for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit anti-cancer and anti-inflammatory properties. For instance, studies on benzothiophene derivatives have shown promising results in inhibiting tumor growth and modulating inflammatory responses.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzothiophene derivatives, including 2-bromo compounds, demonstrating their effectiveness against specific cancer cell lines. The results indicated that these compounds could serve as lead candidates for further drug development.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions.

Data Table: Synthetic Routes Using this compound

Reaction TypeConditionsProduct
Nucleophilic SubstitutionBase (e.g., NaOH), solvent (DMF)3-Methylbenzothiophene derivatives
Coupling ReactionsPd-catalyzed reactionsBiologically active compounds

Materials Science

In materials science, this compound has potential applications in the development of organic semiconductors and photovoltaic materials due to its electronic properties. The presence of the thiophene ring enhances charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs).

Case Study : Research published in Advanced Materials explored the use of thiophene-based compounds in OLEDs, where modifications to the molecular structure significantly improved device performance. The inclusion of brominated compounds like this compound was noted to enhance stability and efficiency.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfur atom in the benzo[b]thiophene ring can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Derivatives

Compounds such as 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (9) and 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (10) () demonstrate the influence of electron-donating methoxy groups on synthesis. Both are synthesized via bromination of acetophenones in diethyl ether, yielding 87% and 85%, respectively. Their $ ^1 \text{H NMR} $ data (e.g., δ 3.84–3.89 ppm for methoxy protons) reflect the deshielding effects of oxygen atoms .

Indole and Sulfonamide Derivatives

Derivatives like 2-bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one () and its sulfonamide analogs (e.g., 2e–2i ) exhibit moderate yields (30–40% ) due to the complexity of sulfonyl group introduction. Melting points for these compounds range from 135–190°C , suggesting varied crystallinity influenced by sulfonyl substituents . The target compound’s benzo[b]thiophene core may offer enhanced thermal stability compared to indole-based analogs.

Thiophene and Halogenated Derivatives

2-Bromo-1-(thiophen-2-yl)ethan-1-one (2e) () is synthesized via a CuBr-bpy system, yielding 54% as a colorless oil. Its simpler thiophene ring lacks the fused aromatic system of benzo[b]thiophene, leading to lower molecular weight (199.07 g/mol) and distinct electronic properties (e.g., stronger electron-withdrawing effects) .

Structural and Functional Comparisons

Steric and Electronic Profiles
  • Benzo[b]thiophene vs. Benzene : The fused thiophene ring in the target compound enhances π-conjugation and steric bulk compared to phenyl-substituted analogs (e.g., 2-bromo-1-(p-tolyl)ethan-1-one in ). This may slow reaction kinetics in nucleophilic substitutions but improve stability in oxidative conditions .

Data Table: Key Parameters of Selected α-Bromoketones

Compound Name Molecular Formula MW (g/mol) Yield (%) Melting Point (°C) Key Substituents Evidence ID
2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one C₁₁H₉BrOS 269.16 N/A N/A 3-methylbenzo[b]thiophene
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one (9) C₁₀H₁₁BrO₃ 273.10 87 N/A 3,5-dimethoxyphenyl
2-Bromo-1-(thiophen-2-yl)ethan-1-one (2e) C₆H₅BrOS 199.07 54 N/A Thiophene
2-Bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one C₁₁H₁₀BrNO₂ 284.11 40 189.0–190.0 5-methoxyindole
2-Bromo-1-(2-chlorophenyl)ethan-1-one C₈H₆BrClO 233.49 N/A N/A 2-chlorophenyl

Biological Activity

2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one, with the CAS number 118337-33-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) based on diverse research findings.

  • Chemical Formula : C11H8BrOS
  • Molecular Weight : 266.15 g/mol
  • IUPAC Name : 2-bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethanone

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds with similar structural features have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as A431 and Jurkat .

Table 1: Cytotoxic Activity of Related Compounds

Compound IDCell LineIC50 (µg/mL)
Compound 9A4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

Antimicrobial Activity

The antimicrobial potential of this compound has also been highlighted in studies assessing its efficacy against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Related compounds demonstrated MIC values ranging from 46.9 µg/mL to 93.7 µg/mL against various bacterial strains, indicating moderate antibacterial activity .

Table 2: Antimicrobial Activity Data

Compound IDBacterial StrainMIC (µg/mL)
Compound AE. coli93.7
Compound BS. aureus46.9

Structure-Activity Relationships (SAR)

The SAR analysis indicates that specific structural features are crucial for enhancing the biological activity of compounds related to this compound:

  • Substituents : The presence of electron-donating or electron-withdrawing groups significantly influences potency.
  • Ring Structure : The thiazole or thiophene moieties contribute to the cytotoxicity and antimicrobial efficacy observed in various studies .

Case Studies

Several studies have focused on the biological evaluation of compounds similar to or derived from this compound:

Study on Anticancer Properties

In a study published in MDPI, researchers synthesized a series of thiazole-bearing compounds and assessed their anticancer activity across multiple cell lines, revealing that modifications at specific positions on the aromatic rings enhanced their cytotoxic profiles significantly .

Study on Antimicrobial Effects

Another investigation highlighted the antimicrobial properties of brominated benzo[b]thiophene derivatives, demonstrating their effectiveness against resistant bacterial strains, which could be attributed to the halogen substituents enhancing membrane permeability .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one, and how can reaction conditions be fine-tuned?

  • Methodological Answer : The compound can be synthesized via bromination of the parent ketone (e.g., 1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one) using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). Solvent choice (e.g., acetic acid or dichloromethane) and temperature control (room temperature to 50°C) are critical for regioselectivity and yield optimization . Purification typically involves column chromatography or recrystallization. Reaction progress can be monitored via TLC or NMR spectroscopy.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of the benzo[b]thiophene ring (aromatic protons at δ 7.0–8.0 ppm), methyl group (δ ~2.5 ppm), and ketone carbonyl (δ ~190–200 ppm in ¹³C NMR).
  • IR : A strong C=O stretch near 1700 cm⁻¹ and C-Br stretch at 500–600 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (C₁₁H₉BrOS: ~267.1 g/mol) and fragmentation patterns consistent with bromoethanone derivatives .
  • Cross-validation with known analogs (e.g., 2-bromoacetophenone derivatives) is recommended .

Q. What are the key safety considerations when handling this compound in the laboratory?

  • Methodological Answer :
  • Corrosivity : Use acid-resistant gloves and goggles due to potential skin/eye irritation .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine vapors.
  • Storage : Keep in a cool, dry place away from oxidizing agents. Classify waste as halogenated organic compounds .

Advanced Research Questions

Q. How can computational tools (e.g., Mercury CSD) aid in analyzing the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data can be refined using software like Mercury CSD to determine bond lengths, angles, and packing motifs. For example, hydrogen-bonding patterns between the carbonyl oxygen and adjacent aromatic protons can be visualized. Graph set analysis may reveal C=O···H-C interactions, influencing crystallinity and stability . Comparative studies with analogs (e.g., 2-bromo-2',4'-dichloroacetophenone ) can highlight substituent effects on lattice geometry.

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Methodological Answer :
  • Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
  • Crystallographic Redundancy : Collect multiple datasets or use twinning correction algorithms if disorder is observed (e.g., SHELXL refinement ).
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility in solution vs. rigid crystal structures .

Q. How does the bromoethanone moiety influence reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing ketone group activates the adjacent bromine for SN₂ reactions (e.g., with amines or thiols) or Suzuki-Miyaura coupling (using Pd catalysts). For example:
  • SN₂ with Sodium Azide : Forms 2-azido-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one, a precursor for click chemistry .
  • Buchwald-Hartwig Amination : Requires Pd₂(dba)₃/Xantphos to couple with aryl amines .
  • Mechanistic Insight : The benzo[b]thiophene ring’s electron density modulates reaction rates, as shown in similar systems .

Q. What role does this compound play in designing bioactive molecules (e.g., enzyme inhibitors or antioxidants)?

  • Methodological Answer : The bromoethanone group acts as a covalent warhead, targeting nucleophilic residues (e.g., cysteine thiols) in enzymes. For example:
  • Antioxidant Activity : Thiazole or triazole derivatives (via azide-alkyne cycloaddition) show radical scavenging potential, as seen in benzoquinoline-based analogs .
  • Kinase Inhibition : The methylbenzo[b]thiophene scaffold mimics ATP-binding motifs, with bromine enhancing hydrophobic interactions .

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